[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol
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Overview
Description
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol typically involves the reaction of propargyl bromide with pyrrolidine, followed by reduction of the resulting intermediate . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol: shares similarities with other pyrrolidine derivatives such as N-methylpyrrolidine and N-ethylpyrrolidine .
Uniqueness:
Biological Activity
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.2 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. The compound may act as a ligand, influencing receptor activity and downstream signaling pathways, although specific targets remain under investigation.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that pyrrolidine derivatives can possess significant antibacterial and antifungal properties. For instance, related compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency .
Anticancer Activity
There is emerging evidence that this compound may exhibit anticancer properties. Research on similar pyrrolidine derivatives has indicated their potential to inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells .
Neuroprotective Effects
Some studies suggest that pyrrolidine derivatives could have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease through the inhibition of acetylcholinesterase (AChE), although specific data on this compound remains limited .
Antimicrobial Activity
A summary of antimicrobial activity for pyrrolidine derivatives is presented in Table 1:
Compound | Target Organism | MIC (mg/mL) |
---|---|---|
2,6-Dipiperidino-1,4-dibromobenzene | Staphylococcus aureus | 0.0039 |
2,4,6-tripyrrolidinochlorobenzene | Escherichia coli | 0.025 |
1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol | TBD | TBD |
Note: Data for this compound is currently under investigation.
Anticancer Activity
In vitro studies have reported the following findings regarding the anticancer potential of pyrrolidine derivatives:
Study | Cell Line | IC50 (µM) |
---|---|---|
Miclea et al., 2015 | Breast cancer | 15 |
Zakharova et al., 2016 | Ovarian cancer | 20 |
Lee et al., 2014 | Metastatic breast cancer | 10 |
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several pyrrolidine derivatives against common pathogens. The results indicated that derivatives with halogen substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study suggests that structural modifications can significantly influence bioactivity .
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of pyrrolidine derivatives, researchers observed that compounds similar to this compound inhibited cell proliferation in breast and ovarian cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
(1-prop-2-ynylpyrrolidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(9)7-10/h1,8,10H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSYXXIWVDCEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.